molecular formula C13H27NO2 B15049213 Methyl 2-amino-2-isopentyl-5-methylhexanoate CAS No. 1020965-35-8

Methyl 2-amino-2-isopentyl-5-methylhexanoate

Cat. No.: B15049213
CAS No.: 1020965-35-8
M. Wt: 229.36 g/mol
InChI Key: QFIKJQVKQBCDGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-isopentyl-5-methylhexanoate typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and an acid catalyst to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the amino acid to its methyl ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-isopentyl-5-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-isopentyl-5-methylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-isopentyl-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-isopentyl-5-methylhexanoate is unique due to the presence of both the isopentyl and methyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Biological Activity

Methyl 2-amino-2-isopentyl-5-methylhexanoate is an organic compound characterized by its unique structural features, including an amino group and a methyl ester functional group. This compound belongs to the class of amino acid esters and has the molecular formula C12H25NO2. The presence of both amino and ester functionalities suggests a potential for diverse biological activities, making it a subject of interest in various fields, including pharmacology and synthetic chemistry.

Structural Characteristics

The molecular structure of this compound includes:

  • Amino Group : Contributes to its biological reactivity.
  • Methyl Ester Group : Enhances solubility and bioavailability.
  • Branched Alkyl Chain : Influences its interaction with biological systems.

1. Pharmacological Potential

Preliminary studies have indicated that this compound may interact with various biological receptors or enzymes. Its structural similarity to known bioactive compounds suggests potential roles in metabolic pathways and physiological modulation.

2. Interaction Studies

Research has focused on the binding affinity of this compound with specific receptors. For instance, its interactions may influence neurotransmitter systems or metabolic enzymes, potentially leading to therapeutic applications in conditions such as metabolic disorders or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundBranched alkyl chain, amino groupUnique branching pattern may confer distinct activities
2-Amino-5-methylhexanoic acidStraight-chain amino acidNaturally occurring in some plants
L-ValineBranched-chain amino acidEssential amino acid involved in protein synthesis
Methyl 3-amino-4-methylpentanoateSimilar branched structureDifferent position of the amino group affects properties

Case Studies and Research Findings

Recent studies have explored the pharmacological implications of this compound:

  • Neuroprotective Effects : In vitro assays have indicated that this compound may exhibit neuroprotective properties by modulating glutamate receptor activity, similar to other amino acid derivatives .
  • Metabolic Pathway Modulation : Research has suggested that this compound could influence key metabolic pathways, potentially enhancing energy metabolism in muscle tissues .
  • Antioxidant Activity : Preliminary data indicates that this compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cellular models .

Properties

CAS No.

1020965-35-8

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

methyl 2-amino-5-methyl-2-(3-methylbutyl)hexanoate

InChI

InChI=1S/C13H27NO2/c1-10(2)6-8-13(14,12(15)16-5)9-7-11(3)4/h10-11H,6-9,14H2,1-5H3

InChI Key

QFIKJQVKQBCDGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CCC(C)C)(C(=O)OC)N

Origin of Product

United States

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